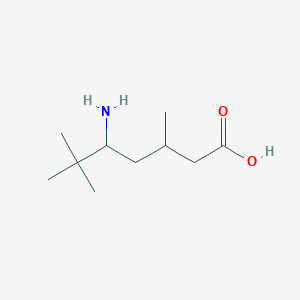amine](/img/structure/B13283964.png)
[2-(Dimethylamino)-2-(furan-2-yl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-(furan-2-yl)ethylamine is an organic compound that features a furan ring substituted with a dimethylamino group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine typically involves the reaction of furan derivatives with dimethylamine and isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed reactions can be employed to facilitate the formation of the furan ring and subsequent functionalization . Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is becoming increasingly important in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(furan-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a variety of functionalized furan compounds .
Scientific Research Applications
2-(Dimethylamino)-2-(furan-2-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Furan Derivatives: Compounds like 2-methylfuran and 2,5-dimethylfuran, which share the furan ring structure and have applications in the chemical industry.
Uniqueness
2-(Dimethylamino)-2-(furan-2-yl)ethylamine is unique due to its combination of a furan ring with both dimethylamino and isopropylamine groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(furan-2-yl)-N,N-dimethyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2O/c1-9(2)12-8-10(13(3)4)11-6-5-7-14-11/h5-7,9-10,12H,8H2,1-4H3 |
InChI Key |
VQJRDNFAXKKEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC=CO1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13283890.png)
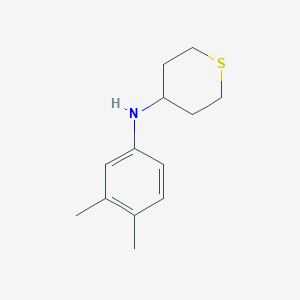
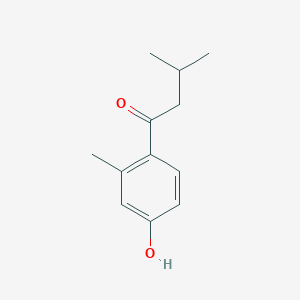
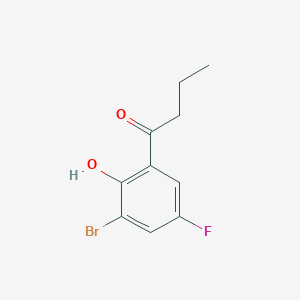
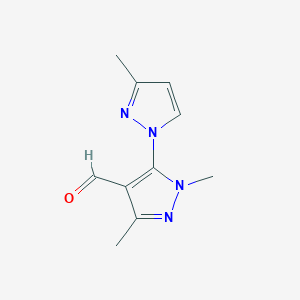

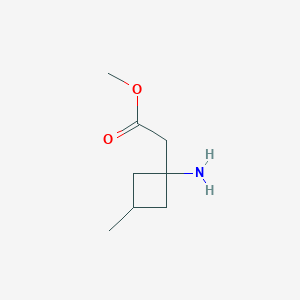
![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)
![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)
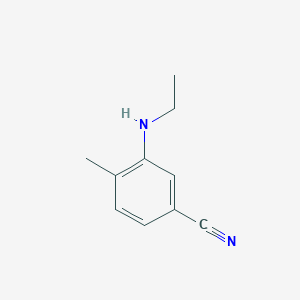

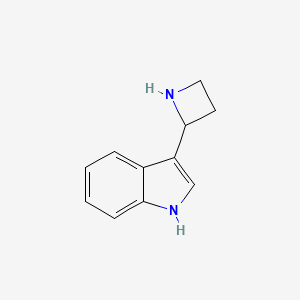
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)
